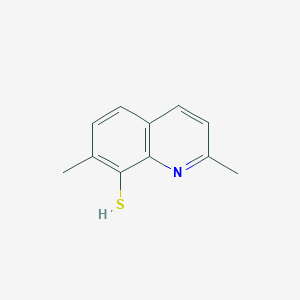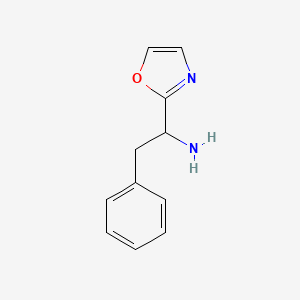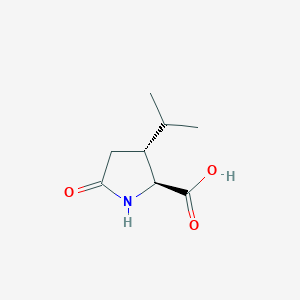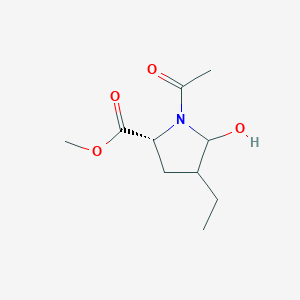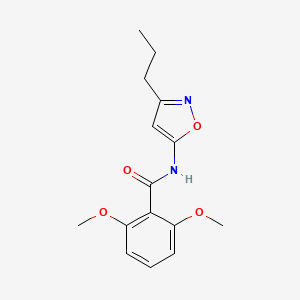
2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring, and an isoxazole ring attached to the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2,6-dimethoxybenzoic acid with appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit chitin synthesis in insects.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antioxidant agent.
Industry: It may find applications in the development of new pesticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The exact molecular targets and pathways are still under investigation, but it is believed that the compound binds to key enzymes, preventing them from catalyzing the necessary reactions for chitin synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea with similar insecticidal properties.
Perfluron: A fluorinated benzoylphenylurea used as an insecticide.
Uniqueness
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the isoxazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzamides and benzoylphenylureas.
Propiedades
Número CAS |
82558-93-8 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-4-6-10-9-13(21-17-10)16-15(18)14-11(19-2)7-5-8-12(14)20-3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
Clave InChI |
KQUDFSMZGHBZRF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
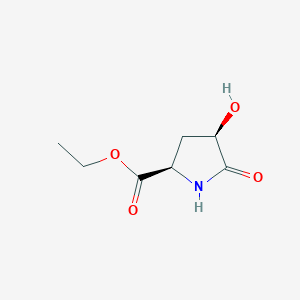
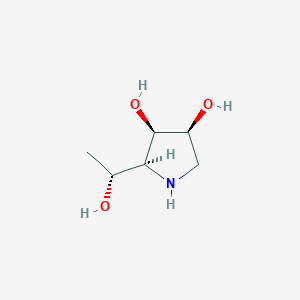


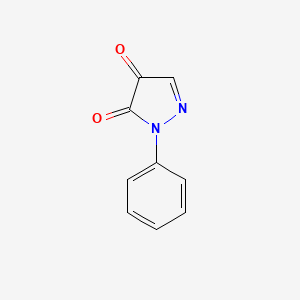
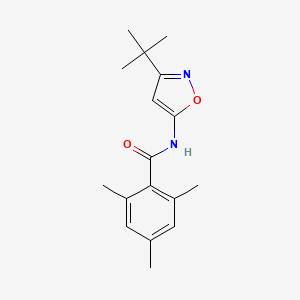
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
